1-Cyclopentyl-1H-Pyrazole-4-Sulfonamide: Chemical Properties, Synthesis, and Applications in Drug Discovery
1-Cyclopentyl-1H-Pyrazole-4-Sulfonamide: Chemical Properties, Synthesis, and Applications in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of drug discovery pipelines. 1-cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) has emerged as a highly versatile, privileged building block[1]. By combining the lipophilic shielding of a cyclopentyl ring, the rigid hydrogen-bonding capacity of a pyrazole core, and the metalloenzyme-targeting precision of a primary sulfonamide, this compound serves as a critical intermediate for synthesizing advanced kinase inhibitors and carbonic anhydrase (CA) antagonists[2].
This technical guide dissects the physicochemical properties, structural logic, synthetic methodologies, and biological evaluation workflows associated with this compound, providing a self-validating framework for application scientists.
Physicochemical Profile and Structural Logic
Understanding the intrinsic properties of 1-cyclopentyl-1H-pyrazole-4-sulfonamide is essential for predicting its pharmacokinetic behavior and target engagement. The molecule is characterized by a molecular weight of 215.27 g/mol , making it an ideal low-molecular-weight fragment for lead optimization[3].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-cyclopentyl-1H-pyrazole-4-sulfonamide |
| CAS Number | 1249002-03-6 |
| Molecular Formula | C8H13N3O2S |
| Molecular Weight | 215.27 g/mol |
| SMILES | C1CCC(C1)N2C=C(C=N2)S(=O)(=O)N |
| InChIKey | LYQPLCAVOWEOFE-UHFFFAOYSA-N |
| Monoisotopic Mass | 215.07285 Da |
| Pharmacophore Class | Zinc-Binding Group (ZBG) / Heterocyclic Scaffold |
Data sourced from [4].
Pharmacophoric Causality
The architectural design of this molecule is not coincidental; each moiety serves a specific thermodynamic and biological function:
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The Cyclopentyl Ring: Imparts optimal lipophilicity (LogP). The bulky aliphatic nature allows the molecule to anchor into the hydrophobic pockets of target proteins, enhancing isoform selectivity.
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The Pyrazole Core: Acts as a rigid, planar spacer. Its aromaticity enables π−π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan) within binding sites, while the nitrogen atoms can act as hydrogen bond acceptors[5].
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The Sulfonamide Group: A primary sulfonamide ( −SO2NH2 ) is the premier Zinc-Binding Group (ZBG). In metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn2+ ion, displacing the nucleophilic water molecule and halting enzyme activity[2].
Logical relationship of the pharmacophoric elements in 1-cyclopentyl-1H-pyrazole-4-sulfonamide.
Synthetic Methodology and Mechanistic Causality
The synthesis of pyrazole-4-sulfonamides relies on exploiting the electronic distribution of the pyrazole ring. The C4 position is the most electron-rich carbon, making it the kinetically and thermodynamically favored site for electrophilic aromatic substitution[5].
Step-by-Step Protocol: Regiospecific Sulfochlorination & Amidation
1. Electrophilic Sulfonylation
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Procedure: Dissolve 1-cyclopentyl-1H-pyrazole (1.0 eq) in anhydrous chloroform. Slowly add this to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C under a nitrogen atmosphere[5].
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Causality: The extreme excess of chlorosulfonic acid is mandatory. It acts as both the electrophile source and the solvent, driving the equilibrium forward while absorbing the highly exothermic energy of the reaction. The transition state leading to C4 substitution preserves the aromaticity of the adjacent nitrogen atoms, ensuring high regioselectivity.
2. Heating & Chlorination
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Procedure: Raise the reaction temperature to 60 °C and stir for 10 hours. Subsequently, add thionyl chloride (1.3 eq) and stir for an additional 2 hours[5].
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Causality: During the reaction, some of the intermediate may hydrolyze into a sulfonic acid byproduct. Thionyl chloride ( SOCl2 ) is introduced to quantitatively convert any sulfonic acid back into the highly reactive sulfonyl chloride, maximizing the final yield.
3. Quenching and Amidation
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Procedure: Carefully pour the reaction mixture over crushed ice. Extract the organic layer, dry over Na2SO4 , and add it dropwise to an excess of cold methanolic ammonia ( NH3/MeOH ) at 0 °C. Stir for 4 hours.
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Causality: Rapid quenching on ice prevents the hydrolysis of the newly formed sulfonyl chloride. In the amidation step, ammonia acts as a strong nucleophile, displacing the chloride ion to form the primary sulfonamide. Low temperatures (0 °C) prevent competitive side reactions.
Experimental Workflow: In Vitro Biological Evaluation
Pyrazole-4-sulfonamide derivatives are frequently evaluated for their against cancer cell lines such as U937 (human monocytic leukemia)[6]. To ensure data integrity, the biological assay must be a self-validating system.
Protocol: CellTiter-Glo Luminescent Cell Viability Assay
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Causality for Assay Selection: The CellTiter-Glo assay measures intracellular ATP levels, which directly correlate with the number of metabolically active cells[7]. This luminescent method strictly avoids the redox artifacts common with tetrazolium-based assays (e.g., MTT/MTS) when testing electron-rich heterocyclic compounds[5].
Step-by-Step Methodology:
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Cell Culture: Cultivate U937 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)[7].
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Plating: Seed cells at a density of 1×104 cells/well in a 96-well opaque white microplate. (Causality: White plates maximize luminescence signal reflection and eliminate well-to-well optical crosstalk).
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Compound Treatment: Treat cells with a dose-response series of the synthesized compound (0.1 µM to 100 µM) dissolved in DMSO. Maintain the final DMSO concentration at ≤0.5% to prevent solvent-induced cytotoxicity.
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Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO2 humidified atmosphere.
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Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis[5].
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Validation & Detection: Incubate at room temperature for 10 minutes to stabilize the signal. Record luminescence using a multimode microplate reader.
Self-Validation Metrics: To guarantee trustworthiness, the assay must include a vehicle control (DMSO) and a positive control (Mitomycin C)[7]. Calculate the Z'-factor using the formula:
Z′=1−∣μp−μn∣3(σp+σn)The assay is only validated and approved for IC50 calculation if the Z'-factor is ≥0.5 , proving a wide dynamic range and low statistical variability.
Self-validating experimental workflow for evaluating antiproliferative activity.
References
-
1-cyclopentyl-1H-pyrazole-4-sulfonamide Compound Summary. PubChem. National Center for Biotechnology Information.[Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega (2023).[Link]
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Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry (2017).[Link]
Sources
- 1. 1-cyclopentyl-1H-pyrazole-4-sulfonamide | 1249002-03-6 [sigmaaldrich.com]
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- 3. 1-环戊基-1H-吡唑-4-磺酰胺 CAS#: 1249002-03-6 [m.chemicalbook.com]
- 4. PubChemLite - 1-cyclopentyl-1h-pyrazole-4-sulfonamide (C8H13N3O2S) [pubchemlite.lcsb.uni.lu]
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